molecular formula C13H10N2O2 B5818364 1-(5-methyl-2-furoyl)-1H-benzimidazole

1-(5-methyl-2-furoyl)-1H-benzimidazole

Cat. No. B5818364
M. Wt: 226.23 g/mol
InChI Key: IFLZKZXPXNGAPB-UHFFFAOYSA-N
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Description

1-(5-methyl-2-furoyl)-1H-benzimidazole, also known as MBZ, is a benzimidazole derivative that has been extensively studied for its biological and pharmacological properties. MBZ is a heterocyclic compound with a molecular formula of C14H10N2O2 and a molecular weight of 246.24 g/mol.

Mechanism of Action

The exact mechanism of action of 1-(5-methyl-2-furoyl)-1H-benzimidazole is not fully understood, but it is believed to exert its effects through the inhibition of microtubule polymerization. This leads to disruption of cellular processes and ultimately cell death. Additionally, 1-(5-methyl-2-furoyl)-1H-benzimidazole has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(5-methyl-2-furoyl)-1H-benzimidazole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(5-methyl-2-furoyl)-1H-benzimidazole can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have anti-viral activity against a range of viruses, including herpes simplex virus and human immunodeficiency virus (HIV).

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(5-methyl-2-furoyl)-1H-benzimidazole is its low toxicity, making it a promising candidate for further development as a therapeutic agent. However, its poor solubility in aqueous solutions can limit its use in some experiments. Additionally, the exact mechanism of action of 1-(5-methyl-2-furoyl)-1H-benzimidazole is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 1-(5-methyl-2-furoyl)-1H-benzimidazole. One area of interest is the development of 1-(5-methyl-2-furoyl)-1H-benzimidazole-based therapies for the treatment of cancer and viral infections. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(5-methyl-2-furoyl)-1H-benzimidazole and to identify potential targets for therapeutic intervention. Finally, the development of more efficient synthesis methods for 1-(5-methyl-2-furoyl)-1H-benzimidazole could facilitate its use in a wider range of experiments.

Synthesis Methods

The synthesis of 1-(5-methyl-2-furoyl)-1H-benzimidazole can be achieved through various methods, including the reaction of o-phenylenediamine with 5-methyl-2-furoyl chloride in the presence of a base, or by refluxing 5-methyl-2-furoic acid with o-phenylenediamine in the presence of a dehydrating agent. The yield of 1-(5-methyl-2-furoyl)-1H-benzimidazole obtained through these methods is generally high, and the compound can be further purified through recrystallization.

Scientific Research Applications

1-(5-methyl-2-furoyl)-1H-benzimidazole has been extensively studied for its potential applications in various fields of science and medicine. In the field of pharmacology, 1-(5-methyl-2-furoyl)-1H-benzimidazole has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated for its potential use as an anti-parasitic agent, particularly in the treatment of helminth infections.

properties

IUPAC Name

benzimidazol-1-yl-(5-methylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-9-6-7-12(17-9)13(16)15-8-14-10-4-2-3-5-11(10)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLZKZXPXNGAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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